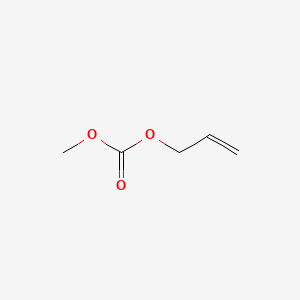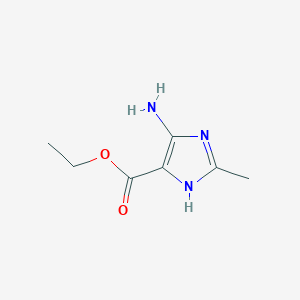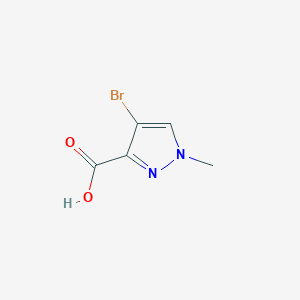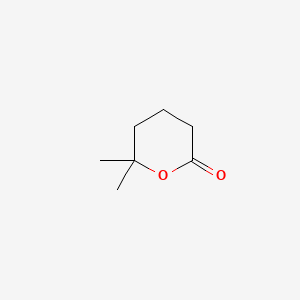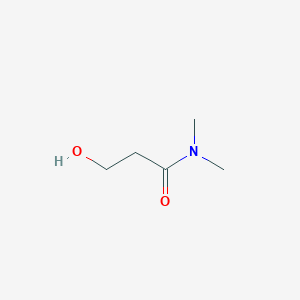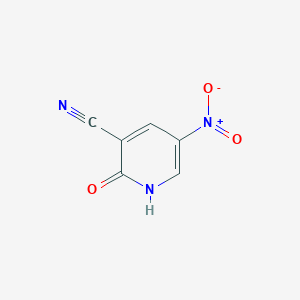
4-(4-Ethylanilino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 4-oxo-2-butenoic acid derivatives involves various methods, including microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a broad range of substrates with moderate to excellent yields (Uguen et al., 2021). Another study presents the regio- and stereo-specific preparation of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, highlighting a method for synthesizing structurally related compounds (Qing & Zhang, 1997).
Molecular Structure Analysis
The structural and theoretical studies of closely related compounds show the importance of the molecular structure in determining the biological activity. For instance, X-ray diffraction analyses and theoretical calculations reveal how the diketoacid chain's orientation affects the compound's binding modes and activity (Vandurm et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-oxo-2-butenoic acid derivatives demonstrate their versatility as intermediates. For example, the phosphine-catalyzed [4 + 2] annulation with N-tosylimines showcases the compound's ability to undergo complex reactions forming highly functionalized products (Zhu et al., 2003).
Physical Properties Analysis
Although specific studies directly addressing the physical properties of "4-(4-Ethylanilino)-4-oxo-2-butenoic acid" were not identified, research on similar compounds provides insights into the factors that influence these properties, such as molecular structure, substituent effects, and synthesis methods.
Chemical Properties Analysis
The chemical properties of 4-oxo-2-butenoic acid derivatives, such as reactivity and stability, can be inferred from synthesis studies and chemical reaction analyses. For instance, the conditions developed for the synthesis of these compounds highlight their reactivity and the influence of substituents on their chemical behavior (Uguen et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Derivation
4-Oxobutenoic acids, including derivatives like 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, have significant applications in synthesis and chemical derivations. Uguen et al. (2021) describe the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting their role as biologically active species and versatile intermediates for further derivatisation. This method offers a practical approach for synthesizing a broad range of 4-oxo-butenoic acids, emphasizing their utility in chemical syntheses (Uguen et al., 2021).
Biological Activity and Medical Applications
The derivatives of 4-oxo-2-butenoic acid have been explored for their biological activities, particularly in medical research. For instance, compounds synthesized from 4-oxo-2-butenoic acid have shown potential as HIV-1 integrase inhibitors, with significant enzymatic and antiviral activity, as reported by Vandurm et al. (2009) (Vandurm et al., 2009). Similarly, Oktay et al. (2016) synthesized derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid and found them to be potent inhibitors of human carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications (Oktay et al., 2016).
Industrial and Material Applications
Beyond medical applications, 4-oxo-2-butenoic acid derivatives find use in industrial and material science. For example, Habeeb and Saleh (2021) explored the application of poly4-(nicotinamido)-4-oxo-2-butenoic acid as an anticorrosion coating on stainless steel surfaces, demonstrating the compound's utility in enhancing corrosion resistance (Habeeb & Saleh, 2021).
Propiedades
IUPAC Name |
4-(4-ethylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHORVVZJAIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylanilino)-4-oxo-2-butenoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)

